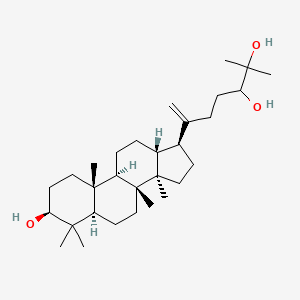

Dammar-20(21)-en-3,24,25-triol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H52O3 |

|---|---|

Molecular Weight |

460.7 g/mol |

IUPAC Name |

6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol |

InChI |

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25?,28+,29-,30-/m1/s1 |

InChI Key |

ASMOUVFUKZIYNJ-OGQSGURPSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=C)CCC(C(C)(C)O)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dammar-20(21)-en-3,24,25-triol: Properties, Bioactivities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol (DMT) is a naturally occurring tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family. Isolated primarily from plants of the Walsura and Shorea genera, this compound has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on DMT, encompassing its physicochemical properties, biological effects, and putative mechanisms of action. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized for ease of comparison. Furthermore, hypothesized signaling pathways involved in its cytotoxic and anti-inflammatory activities are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have historically been a rich source of lead compounds in drug discovery. Among these, the dammarane-type triterpenoids have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects. This compound (DMT) is a notable member of this family, characterized by a dammarane skeleton with hydroxyl groups at positions 3, 24, and 25.[1] This document aims to consolidate the existing scientific literature on DMT to serve as a technical resource for researchers and professionals in the field of drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₅₂O₃ | [1][2] |

| Molecular Weight | 460.73 g/mol | [2] |

| CAS Number | 55050-69-6 | |

| Appearance | White amorphous powder | |

| Solubility | Soluble in DMSO, Methanol | |

| Natural Sources | Walsura robusta, Shorea species | [1][2] |

Biological Activities and Quantitative Data

This compound has demonstrated promising bioactivities in several key therapeutic areas. The following sections summarize the available quantitative data.

Cytotoxic Activity

DMT has shown significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[1] In vitro studies have demonstrated its ability to induce apoptosis in human cancer cells.[1]

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 10 - 30 | [1] |

| HepG2 | Hepatocellular Carcinoma | 10 - 30 | [1] |

Antiviral Activity

Anti-inflammatory Activity

The anti-inflammatory potential of DMT has been demonstrated through its ability to modulate the production of pro-inflammatory cytokines. In cell-based assays, DMT significantly reduced the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1] Specific IC₅₀ values for the inhibition of these cytokines by DMT are not yet published.

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on its observed effects and studies of structurally related compounds, plausible signaling pathways can be proposed.

Induction of Apoptosis

The cytotoxic activity of DMT is likely mediated through the induction of apoptosis. This process is hypothesized to involve the intrinsic mitochondrial pathway, characterized by the activation of caspase cascades.

Anti-inflammatory Signaling

The anti-inflammatory effects of DMT are likely attributable to the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting this pathway, DMT can suppress the expression of inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification from Walsura robusta

The following protocol outlines a general procedure for the isolation and purification of dammarane triterpenoids from plant material.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Dammar-20(21)-en-3,24,25-triol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562). While a dedicated, publicly available report on the complete de novo structure elucidation of this specific molecule is not readily accessible, this document outlines the standard, state-of-the-art techniques used for characterizing such natural products. The information presented is synthesized from established protocols for the analysis of closely related dammarane (B1241002) triterpenoids.

This compound, with the molecular formula C30H52O3 and a molecular weight of 460.73, is a known natural product isolated from plants such as Walsura robusta.[1][2][3] Its dammarane skeleton is a common feature in a class of tetracyclic triterpenes that exhibit a range of biological activities, making its structural confirmation crucial for further research and development.[4][5]

Isolation and Purification

The initial step in the structure elucidation of a natural product is its isolation from the source material in a pure form. For dammarane triterpenoids, a typical workflow is as follows:

Caption: Generalized workflow for the isolation and purification of dammarane triterpenoids.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., stem bark of Aglaia elliptica) is typically subjected to maceration with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol (B129727).[6]

-

Solvent Partitioning: The resulting crude extract is then partitioned between immiscible solvents (e.g., n-hexane and methanol/water) to separate compounds based on their polarity. Triterpenoids are generally found in the less polar fractions.

-

Column Chromatography: The active fraction is subjected to column chromatography over silica (B1680970) gel.[4] A gradient elution system, often starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the mixture into fractions.[4]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using normal or reverse-phase HPLC to yield the pure compound.

Spectroscopic Analysis and Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques.

Caption: Logical workflow for the spectroscopic analysis and structure elucidation of a natural product.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS), typically with electrospray ionization (ESI), is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

Table 1: Expected HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]+ | 461.3995 | To be determined | C30H53O3 |

| [M+Na]+ | 483.3814 | To be determined | C30H52O3Na |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H (hydroxyl) stretching |

| ~2950-2850 | C-H (alkane) stretching |

| ~1640 | C=C (alkene) stretching |

| ~1380 | gem-dimethyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, and ROESY/NOESY) is required for the complete assignment of all proton and carbon signals and to establish the stereochemistry. The structure elucidation of numerous dammarane-type triterpenoids has been achieved through detailed 1D and 2D NMR techniques.[7][8][9]

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings, typically between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

-

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for establishing the relative stereochemistry.

-

Table 3: Predicted ¹³C NMR Chemical Shifts for the Core Carbons of this compound (Based on known data for similar dammarane triterpenoids)

| Carbon | Predicted δc (ppm) | Multiplicity | Key HMBC Correlations |

| C-3 | ~79.0 | CH | H-1, H-2, H-28, H-29 |

| C-20 | ~150.0 | C | H-17, H-21, H-22 |

| C-21 | ~110.0 | CH₂ | H-17, H-22 |

| C-24 | ~75.0 | CH | H-23, H-25, H-26, H-27 |

| C-25 | ~73.0 | C | H-24, H-26, H-27 |

Table 4: Predicted ¹H NMR Chemical Shifts for Key Protons of this compound (Based on known data for similar dammarane triterpenoids)

| Proton(s) | Predicted δH (ppm) | Multiplicity | Key COSY Correlations |

| H-3 | ~3.20 | dd | H-2 |

| H-21 | ~4.70, ~4.60 | br s, br s | - |

| H-24 | ~3.50 | m | H-23 |

Structure Confirmation

The final proposed structure is a culmination of the interpretation of all spectroscopic data. The molecular formula from HR-MS sets the stage. The functional groups identified by IR are then placed within the carbon skeleton assembled from 2D NMR data. Key HMBC correlations, such as those from the methyl protons to adjacent quaternary carbons, are vital for confirming the dammarane framework. The positions of the hydroxyl groups at C-3, C-24, and C-25, and the exocyclic double bond at C-20(21) are confirmed by specific chemical shifts and HMBC correlations. The relative stereochemistry is determined by ROESY/NOESY correlations and by comparing coupling constants and chemical shifts to those of known dammarane triterpenoids.

References

- 1. This compound supplier | CAS 55050-69-6 | AOBIOUS [aobious.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. Dammar-20-ene-3,24,25-triol, (3β,24R)- [chembk.com]

- 6. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Structure elucidation and NMR spectral assignments of one new dammarane-type triterpenoid saponin from black ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dammarane triterpenoids from the roots of Gentiana rigescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Botanical Origins of Dammar-20(21)-en-3,24,25-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the triterpenoid (B12794562) Dammar-20(21)-en-3,24,25-triol, a compound of growing interest in pharmacological research. This document details the botanical origins, extraction yields, and purification methodologies, and explores the likely signaling pathways associated with its biological activity.

Natural Sources and Extraction Efficiency

This compound is a naturally occurring phytochemical isolated from select plant species. The primary documented botanical sources for this compound belong to the Meliaceae and Dipterocarpaceae families. Notably, it has been identified in Walsura robusta and various species within the genus Shorea.[1] A structurally analogous compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, has been isolated from Cyclocarya paliurus, suggesting that related dammarane (B1241002) triterpenoids can be found in a broader range of botanicals.

The efficiency of extraction of this compound is highly dependent on the solvent system and extraction parameters. The selection of a polar solvent is crucial for effectively solubilizing this hydroxyl-rich triterpenoid. A comparative analysis of different solvents for the extraction of analogous dammarane derivatives from the bark of Walsura robusta is presented below.

| Solvent System | Temperature (°C) | Duration (hours) | Crude Extract Yield (% w/w) | Purity by HPLC (%) |

| 95% Ethanol (B145695) | 60 | 24 | 12.4 | 68.2 |

| 80% Methanol | 50 | 18 | 10.1 | 65.8 |

| Acetone-Water | 40 | 30 | 8.7 | 59.3 |

Table 1: Comparative efficiency of different solvent systems for the extraction of dammarane derivatives from Walsura robusta bark.

Experimental Protocols: From Extraction to Purification

The following section outlines a comprehensive methodology for the extraction, isolation, and purification of this compound from its botanical sources.

Extraction of Crude Plant Material

A generalized protocol for the extraction of this compound from dried and powdered plant material, such as the bark of Walsura robusta, is as follows:

-

Solvent: 95% Ethanol

-

Temperature: 60°C

-

Duration: 24 hours

-

Procedure: The powdered plant material is subjected to extraction with 95% ethanol at the specified temperature and duration, typically employing a Soxhlet apparatus or similar continuous extraction method.

Post-Extraction Processing

Following extraction, the crude extract is processed to remove non-polar contaminants and concentrate the desired triterpenoids:

-

Solvent Evaporation: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent Partitioning: The residue is suspended in water and partitioned with an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. This step serves to remove lipids and other non-polar compounds, enriching the aqueous phase with the more polar triterpenoids.

Chromatographic Purification

The enriched aqueous fraction is subjected to further purification using chromatographic techniques to isolate this compound:

-

Technique: Semi-preparative High-Performance Liquid Chromatography (HPLC)

-

Stationary Phase: C18 column (250 mm × 10 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (52:48 v/v)

-

Flow Rate: 2 mL/min

-

Detection: UV detection at 203 nm

This HPLC method has been reported to yield approximately 32 mg of chromatographically pure this compound from 100 mg of a partially purified fraction.

Recrystallization

For obtaining a highly crystalline product suitable for structural elucidation, a final recrystallization step can be performed:

-

Solvent System: Chloroform-methanol (1:1 v/v)

-

Procedure: The purified compound is dissolved in the solvent mixture, and needle-like crystals are obtained through slow evaporation at 4°C over 72 hours.

Below is a graphical representation of the experimental workflow for the extraction and purification of this compound.

Postulated Signaling Pathway: Anti-inflammatory Action

While the precise signaling pathways modulated by this compound are still under active investigation, evidence from structurally related dammarane triterpenoids suggests a likely mechanism of action for its observed anti-inflammatory properties. Many dammarane-type triterpenes have been shown to exert their effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes.

The proposed inhibitory action of this compound on the NF-κB pathway is depicted in the following diagram.

This guide provides a foundational understanding of the natural sourcing and laboratory-scale production of this compound. Further research into its pharmacological activities and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

Physical and chemical properties of Dammar-20(21)-en-3,24,25-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol is a naturally occurring tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family. Isolated primarily from plant sources such as Walsura robusta, this compound has garnered scientific interest for its potential therapeutic applications.[1][2] Preclinical studies have indicated a spectrum of biological activities, including antiviral, cytotoxic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis and evaluation, and an exploration of its potential mechanisms of action, including its influence on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex molecule with a dammarane skeleton. Its physical and chemical characteristics are fundamental to its isolation, characterization, and formulation.

General Properties

A summary of the general physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H52O3 | [2] |

| Molecular Weight | 460.73 g/mol | [2] |

| CAS Number | 55050-69-6 | [3] |

| Melting Point | 165-167 °C | |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in DMSO | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Partial ¹H NMR data in CDCl₃ reveals characteristic signals for the dammarane structure.

| Chemical Shift (δ) ppm | Assignment |

| 5.28 | H-21 |

| 3.52 | H-3 |

| 1.26 | C-24 and C-25 methyl groups |

Further detailed 1D and 2D NMR data are required for complete spectral assignment.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. One report indicated an [M+Na]⁺ ion at m/z 531.3659, calculated for C₃₀H₅₂O₆Na.[1] However, this molecular formula is inconsistent with the accepted structure of this compound (C30H52O3). Further verification of the mass spectrum is necessary. The fragmentation pattern of dammarane-type triterpenoids under Electron Ionization (EI) often involves characteristic losses of water and side-chain cleavages.[4]

The IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH) groups and C-H bonds within the terpene structure. Specific spectral data is not currently available in the public domain.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities in preclinical research, suggesting its potential as a lead compound for drug development.

Antiviral Activity

Studies have shown that this compound exhibits antiviral properties. For instance, it has been reported to significantly reduce the replication of Herpes Simplex Virus Type 1 (HSV-1) in vitro.[1] The mechanism of its antiviral action is thought to involve the inhibition of viral enzymes essential for replication.[1]

Cytotoxic Activity

This compound has shown cytotoxic effects against various cancer cell lines.[1] This activity is a common feature of many dammarane-type triterpenoids and is often associated with the induction of apoptosis.

Anti-inflammatory Activity

The compound has been observed to possess anti-inflammatory properties, including the downregulation of pro-inflammatory cytokines in macrophage cells.[1] This suggests a potential role in modulating inflammatory responses.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on structurally related dammarane triterpenoids provides some insights. For example, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol has been shown to inhibit the activation of STAT3 and ERK pathways in HepG2 cells.[5] It is plausible that this compound may exert its biological effects through similar mechanisms, potentially involving key inflammatory and cell survival pathways such as NF-κB and MAPK.

The following diagram illustrates a hypothesized signaling pathway for the anti-inflammatory effects of this compound, based on the known mechanisms of related triterpenoids.

Caption: Hypothesized inhibition of LPS-induced inflammatory pathways by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification

The isolation of this compound from its natural source, such as the bark of Walsura robusta, typically involves solvent extraction followed by chromatographic purification.

Caption: General workflow for the extraction of this compound from plant material.

Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Column Dimensions: 120 cm × 5 cm.

-

Eluent: Gradient of hexane-ethyl acetate (from 8:2 to 0:10).

-

Target Fractions: Elute with hexane-ethyl acetate (6:4).[1]

High-Performance Liquid Chromatography (HPLC):

-

Column: Semi-preparative C18 (250 mm × 10 mm, 5 µm).

-

Mobile Phase: Isocratic elution with acetonitrile-water (52:48).

-

Flow Rate: 2 mL/min.

-

Detection: UV at 203 nm.

-

Purity: >98% can be achieved.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antiviral Assay (Plaque Reduction Assay)

This assay quantifies the reduction in viral plaque formation in the presence of the test compound.

-

Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Preparation: Prepare serial dilutions of the virus stock.

-

Compound Treatment: Pre-incubate the cell monolayer with different concentrations of this compound for 1 hour.

-

Infection: Infect the cells with the virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) with the corresponding concentrations of the compound.

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Anti-inflammatory Assay (Nitric Oxide Production Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This guide provides a foundational understanding of its physicochemical properties and methodologies for its study. Future research should focus on obtaining complete spectroscopic data for unambiguous structural confirmation, elucidating the specific molecular targets and signaling pathways responsible for its bioactivities, and conducting in vivo studies to validate its therapeutic potential. Such efforts will be crucial in advancing this compound from a laboratory curiosity to a potential clinical candidate.

References

An In-depth Technical Guide on Dammar-20(21)-en-3,24,25-triol (CAS: 55050-69-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol, a naturally occurring triterpenoid (B12794562) with the CAS number 55050-69-6, has emerged as a compound of significant interest in pharmacological research. Isolated primarily from plant species such as Walsura robusta, this molecule has demonstrated a spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological effects, and potential mechanisms of action. The information is presented to support further research and development efforts in the scientific community.

Chemical and Physical Properties

This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) family. Its chemical formula is C₃₀H₅₂O₃, with a molecular weight of 460.73 g/mol .[1][2]

| Property | Value | Reference |

| CAS Number | 55050-69-6 | [3] |

| Molecular Formula | C₃₀H₅₂O₃ | [2] |

| Molecular Weight | 460.73 g/mol | [2] |

| Synonyms | (3β,24R)-Dammar-20(21)-ene-3,24,25-triol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. | [4] |

Biological Activities and Mechanism of Action

This compound has been investigated for several biological activities, with promising results in pre-clinical studies. The primary areas of investigation include its cytotoxic effects on cancer cells, its ability to modulate inflammatory responses, and its potential as an antiviral agent.

Anti-Cancer Activity

In vitro studies have demonstrated the cytotoxic potential of this compound against various human cancer cell lines.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 10 - 30 | [1] |

| HepG2 | Hepatocellular Carcinoma | 10 - 30 | [1] |

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human cancer cells (e.g., HL-60, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for another 24 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Logical Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxic activity of this compound.

Anti-Inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. Specifically, it has been observed to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1]

Experimental Protocol: Anti-inflammatory Assay in Macrophages

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS.

-

Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with different concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Macrophages are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The levels of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Proposed Anti-inflammatory Signaling Pathway

While the precise signaling pathway for this compound is not yet fully elucidated, based on the activity of similar triterpenoids, it is hypothesized to interfere with key inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, potentially through the inhibition of viral replication enzymes.[1] However, specific data on the types of viruses inhibited and the effective concentrations are not yet widely available in the public domain. Further research is required to validate and characterize this activity.

Isolation and Purification

This compound is typically isolated from the plant Walsura robusta. The general procedure involves extraction from the plant material followed by chromatographic purification.

Experimental Protocol: Isolation from Walsura robusta

-

Extraction: Dried and powdered plant material (e.g., leaves, stems) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

-

Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), butanol) to separate compounds based on their polarity.

-

Column Chromatography: The active fraction (typically the ethyl acetate fraction) is further purified using column chromatography over silica (B1680970) gel. A gradient elution system of n-hexane and ethyl acetate is commonly employed.

-

Further Purification: Fractions containing the target compound are pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Future Directions

The existing data on this compound highlight its potential as a lead compound for the development of new therapeutic agents. However, further research is warranted in several areas:

-

Elucidation of Signaling Pathways: Detailed studies are needed to precisely identify the molecular targets and signaling pathways modulated by this compound in cancer and inflammatory models.

-

In Vivo Efficacy: The anti-cancer and anti-inflammatory activities observed in vitro need to be validated in animal models to assess the compound's efficacy and safety in vivo.

-

Antiviral Spectrum: The antiviral potential of this compound should be systematically investigated against a broad range of viruses to determine its spectrum of activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

Conclusion

This compound is a promising natural product with demonstrated anti-cancer and anti-inflammatory activities. This technical guide has summarized the current knowledge on this compound, including its chemical properties, biological effects, and methods for its isolation and analysis. The provided experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further in-depth studies are crucial to fully unlock the therapeutic potential of this interesting triterpenoid.

References

Dammarane-Type Triterpenes: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemistry, Biological Activity, and Therapeutic Potential of a Promising Class of Natural Products

Introduction

Dammarane-type triterpenoids are a large and structurally diverse class of tetracyclic triterpenes that have garnered significant interest in the scientific community for their wide array of pharmacological activities.[1] First isolated from dammar resin, these compounds are widely distributed in various medicinal plants, most notably in the Panax genus (ginseng), Gynostemma pentaphyllum, and Bacopa monnieri.[1][2][3] The basic dammarane (B1241002) skeleton is characterized by a tetracyclic ring system, and variations in this core structure, particularly in the side chain at C-17 and the degree of glycosylation, give rise to the vast number of known dammarane triterpenoids.[1]

This technical guide provides a comprehensive overview of dammarane-type triterpenes, with a focus on their chemical structures, significant biological activities supported by quantitative data, detailed experimental protocols for key assays, and the underlying signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structures

The fundamental structure of dammarane-type triterpenes is the dammarane skeleton. Based on the hydroxylation pattern of the aglycone, they are primarily classified into two main groups: protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT).[4] The sugar moieties are typically attached to the hydroxyl groups at C-3 and C-20 in PPD-type ginsenosides (B1230088), and at C-6 and C-20 in PPT-type ginsenosides.[4] The type, number, and linkage of these sugar residues play a crucial role in the solubility and biological activity of the resulting saponins (B1172615).[5]

Protopanaxadiol (PPD) Type: Characterized by hydroxyl groups at C-3 and C-12 of the dammarane skeleton. Notable examples include ginsenosides Rb1, Rb2, Rc, Rd, Rg3, and Rh2.

Protopanaxatriol (PPT) Type: Possess hydroxyl groups at C-3, C-6, and C-12. Common PPT-type ginsenosides include Re, Rf, Rg1, Rg2, and Rh1.[6]

Biological Activities and Quantitative Data

Dammarane-type triterpenes exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, neuroprotective, and metabolic regulatory effects. The following tables summarize the quantitative data (IC50 values) for some of the most well-studied dammarane triterpenoids.

Anticancer Activity

Dammarane triterpenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[7]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ginsenoside Rg3 | Human Lung Adenocarcinoma (A549) | 161.1 - 264.6 | [8] |

| Human Breast Cancer (MDA-MB-231) | - | [7] | |

| Ginsenoside Rh2 | Colorectal Cancer (HCT116) | Potent | [9] |

| Colorectal Cancer (SW480) | Potent | [9] | |

| Human Leukemia (Reh) | Concentration-dependent | [6] | |

| 20(S)-Protopanaxadiol (PPD) | Human Fibrosarcoma (HT1080) | 76.78 ± 2.24 | [10] |

| Human Breast Cancer (MDA-MB-231) | 5.9 | [1] | |

| Human Laryngeal Carcinoma (Hep-2) | - | [1] | |

| Human Glioma (SF188, U87MG) | - | [1] | |

| Ginsenoside Rd | Human Cervical Cancer (HeLa) | 150.5 ± 0.8 µg/ml | [11] |

| Gypensapogenin H | Human Breast Cancer (MCF-7) | 6.85 | [1] |

| PPD Hydrolysates | Lewis Lung Carcinoma (LLC1) | 180 µg/mL | [12] |

| PPT Hydrolysates | Lewis Lung Carcinoma (LLC1) | 325 µg/mL | [12] |

Anti-inflammatory Activity

Several dammarane triterpenes have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as NF-κB.

| Compound | Assay | IC50 (µM) | Reference |

| SF, Rk3, Rg6, Rs4 | TNF-α-induced NF-κB transcriptional activity (HepG2 cells) | 10.17 ± 0.69, 15.32 ± 0.29, 25.12 ± 1.04, 11.98 ± 0.85 | [4] |

| Ginsenoside F1, Rg1, Rb1, Rb2 | TNF-α-induced NF-κB transcriptional activity (HepG2 cells) | 42.51, 45.47, 61.22, 37.46 | [4] |

| Ginsenoside Rb1, Rb2 | TNF-α release | 48.0, 27.9 | [5] |

Antiviral Activity

Dammarane triterpenes have also been investigated for their antiviral activities against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

| Compound | Virus | IC50 (µM) | Reference |

| Ginsenoside 20(S)-Rg3 | HSV-1 | ~35 | [13][14][15] |

| Ginsenoside 20(S)-Rg3 | HSV-2 | ~35 | [13][14][15] |

| Ginsenoside 20(R)-Rh2 | Murine gammaherpesvirus 68 | 2.77 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of dammarane-type triterpenes.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dammarane triterpene in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway in response to stimuli and potential inhibitors.[21][22][23][24][25]

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

Cell culture medium

-

NF-κB activator (e.g., TNF-α, LPS)

-

Luciferase assay kit (containing lysis buffer and luciferase substrate)

-

96-well white, opaque microplate

-

Luminometer

Procedure:

-

Cell Seeding: Seed the transfected cells in a 96-well white, opaque plate at an appropriate density and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the dammarane triterpene for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.

-

Cell Lysis: Remove the medium and wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Dammarane-type triterpenes exert their biological effects by modulating a variety of intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.

Ginsenoside Rh2-Induced Apoptosis Signaling Pathway

Ginsenoside Rh2 is known to induce apoptosis in cancer cells through both p53-dependent and mitochondrial-mediated pathways.[6][9][26][27]

Caption: Ginsenoside Rh2 induces apoptosis via p53 and mitochondrial pathways.

Ginsenoside Rg3 Inhibition of NF-κB Signaling Pathway

Ginsenoside Rg3 has been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[7][28][29][30][31][32]

Caption: Ginsenoside Rg3 inhibits the NF-κB pathway by blocking IKK activation.

Conclusion

Dammarane-type triterpenes represent a highly promising class of natural products with a remarkable diversity of biological activities. Their potential as therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and viral infections, is well-supported by a growing body of scientific evidence. This technical guide has provided a comprehensive overview of the current state of research on these fascinating molecules, from their chemical structures and quantitative biological data to detailed experimental protocols and the intricate signaling pathways they modulate. It is hoped that this resource will facilitate further research and development in this exciting field, ultimately leading to the discovery of new and effective therapies for a variety of human ailments.

References

- 1. researchgate.net [researchgate.net]

- 2. Dammarane-type triterpenoid saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dammarane-type triterpenoid saponins from Bacopa monniera: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginsenoside 20(S)-protopanaxadiol inhibits the proliferation and invasion of human fibrosarcoma HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ginsenoside Rd from Panax notoginseng is cytotoxic towards HeLa cancer cells and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The in Vitro Structure-Related Anti-Cancer Activity of Ginsenosides and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Herpes Simplex Viruses, Types 1 and 2, by Ginsenoside 20(S)-Rg3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Herpes Simplex Viruses, Types 1 and 2, by Ginsenoside 20(S)-Rg3 -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 15. Inhibition of Herpes Simplex Viruses, Types 1 and 2, by Ginsenoside 20(S)-Rg3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

- 18. researchhub.com [researchhub.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 22. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. mdpi.com [mdpi.com]

- 26. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 20(S)-Ginsenoside Rh2 induces apoptosis and autophagy in melanoma cells via suppressing Src/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Anticancer effect and molecular mechanism of ginsenoside Rg3 in various cancer types [journal.hep.com.cn]

- 29. Insights into the antitumor mechanism of ginsenosides Rg3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Insights into the antitumor mechanism of ginsenosides Rg3. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 31. Inhibition of NF-kappaB by ginsenoside Rg3 enhances the susceptibility of colon cancer cells to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of dammarane triterpenoids: a technical guide for researchers and drug development professionals

Introduction: Dammarane-type triterpenoids, a prominent class of tetracyclic triterpenes, are the structural backbone of ginsenosides (B1230088), the primary bioactive constituents of the medicinal plant Panax ginseng. These compounds have garnered significant interest in the pharmaceutical industry due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Understanding the intricate biosynthetic pathway of dammarane (B1241002) triterpenoids is crucial for their targeted production through metabolic engineering and synthetic biology approaches, paving the way for the sustainable and scalable synthesis of valuable therapeutic agents. This technical guide provides an in-depth overview of the core biosynthetic pathway, key enzymes, quantitative data, detailed experimental protocols, and visual representations to aid researchers, scientists, and drug development professionals in this field.

The Core Biosynthetic Pathway of Dammarane Triterpenoids

The biosynthesis of dammarane triterpenoids originates from the ubiquitous isoprenoid pathway, commencing with the cyclization of 2,3-oxidosqualene (B107256). This multi-step enzymatic cascade can be broadly divided into three key stages: the formation of the dammarane skeleton, the subsequent hydroxylations by cytochrome P450 monooxygenases (CYPs), and the final glycosylation steps mediated by UDP-glycosyltransferases (UGTs) to produce a vast array of ginsenosides.

The initial and committed step in dammarane biosynthesis is the cyclization of 2,3-oxidosqualene to dammarenediol-II, catalyzed by the enzyme dammarenediol-II synthase (DS).[1][2] This tetracyclic scaffold then undergoes a series of oxidative modifications. Protopanaxadiol (B1677965) (PPD) is formed through the hydroxylation of dammarenediol-II at the C-12 position by the cytochrome P450 enzyme CYP716A47, also known as protopanaxadiol synthase.[3][4][5] Subsequently, protopanaxatriol (B1242838) (PPT) can be synthesized from PPD via hydroxylation at the C-6 position, a reaction catalyzed by another cytochrome P450, CYP716A53v2, or protopanaxatriol synthase.[1][6] These two core aglycones, PPD and PPT, serve as the foundational structures for the two major classes of dammarane-type ginsenosides: the protopanaxadiol and protopanaxatriol groups, respectively. The immense structural diversity of ginsenosides is then achieved through the attachment of various sugar moieties at different positions of the PPD and PPT skeletons by a suite of specific UDP-glycosyltransferases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cyt P450 enzyme CYP716A47 catalyzes the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Heterologous protein expression in E. coli [protocols.io]

Unveiling Dammar-20(21)-en-3,24,25-triol: A Technical Guide to its Discovery, History, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol is a naturally occurring dammarane-type triterpenoid (B12794562) that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. While the precise origins of its initial discovery remain to be fully elucidated from available literature, this document synthesizes current knowledge regarding its natural sources, methods of isolation, and reported pharmacological effects, including antiviral, cytotoxic, and anti-inflammatory properties. Detailed experimental methodologies, where available, are presented alongside a quantitative summary of its biological efficacy. Furthermore, this guide illustrates the putative signaling pathway involved in its anti-inflammatory action, providing a foundation for future research and development.

Discovery and History

The primary natural sources identified for this compound are plants from the Meliaceae and Dipterocarpaceae families. Notably, it has been isolated from Walsura robusta and other species of the Walsura genus.[1] Additionally, it is found in trees of the genus Shorea, which are prominent in Southeast Asian rainforests. The study of phytochemicals from these plant families has a long history, with numerous bioactive compounds being identified over the decades.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₃₀H₅₂O₃ |

| Molecular Weight | 460.73 g/mol |

| CAS Number | 55050-69-6 |

| Class | Triterpenoid (Dammarane-type) |

| Solubility | Soluble in DMSO |

Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: General Isolation Procedure

A generalized protocol for the isolation of dammarane (B1241002) triterpenoids from plant material is as follows:

-

Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often using a Soxhlet apparatus.

-

Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate (B1210297), and water) to achieve a preliminary separation of compounds based on their polarity. Triterpenoids are typically found in the less polar fractions.

-

Column Chromatography: The fraction enriched with triterpenoids is subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient elution system, for example, with increasing proportions of ethyl acetate in n-hexane, is used to separate the different components.

-

Further Purification: Fractions containing the target compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, including cytotoxic, antiviral, and anti-inflammatory effects.

Cytotoxic Activity

Studies have indicated that this compound possesses cytotoxic properties against certain cancer cell lines.

| Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| HL-60 (Human promyelocytic leukemia) | MTT Assay | 10 - 30 | [2] |

| HepG2 (Human liver cancer) | MTT Assay | 10 - 30 | [2] |

Antiviral Activity

The compound has shown potential as an antiviral agent, particularly against Herpes Simplex Virus Type 1 (HSV-1).[2]

Anti-inflammatory Activity

This compound is suggested to have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways.

Experimental Protocols for Biological Assays

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC₅₀ value is then calculated from the dose-response curve.

Antiviral Assessment: Plaque Reduction Assay

This assay is used to quantify the effect of a compound on the ability of a virus to form plaques in a cell culture.

-

Cell Monolayer Preparation: A confluent monolayer of susceptible cells (e.g., Vero cells for HSV-1) is prepared in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of virus.

-

Compound Treatment: After a brief incubation period to allow for viral adsorption, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) containing different concentrations of this compound.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for HSV-1).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Signaling Pathway

The anti-inflammatory effects of many triterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct experimental evidence for this compound is still emerging, a putative mechanism involves the suppression of this key inflammatory pathway.

Figure 1. Putative anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated in vitro biological activities. The available data suggests its potential as a lead compound for the development of novel therapeutic agents, particularly in the areas of oncology, virology, and inflammatory diseases. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

-

Elucidating the precise historical origins of its discovery.

-

Conducting comprehensive in vivo studies to evaluate its efficacy and safety.

-

Performing detailed mechanistic studies to fully characterize its mode of action for each of its biological activities.

-

Developing efficient synthetic or semi-synthetic routes to ensure a sustainable supply for further research and development.

-

Exploring structure-activity relationships to design more potent and selective analogs.

This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge and highlighting the key areas for future investigation into this intriguing natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dammar-20(21)-en-3,24,25-triol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) with significant potential in pharmacological research.[1] This tetracyclic triterpenoid has been isolated from various plant sources, notably from the genus Shorea and Walsura robusta.[1][2][3] The following application notes provide a comprehensive protocol for the extraction and purification of this compound from plant materials, intended for researchers in natural product chemistry and drug development.

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of this compound and analogous dammarane (B1241002) derivatives.

| Parameter | Value | Plant Material | Reference |

| Crude Extract Yield | 12.4% (w/w) | Dried Walsura robusta bark | [1] |

| Extraction Solvent | 95% Ethanol (B145695) | Dried Walsura robusta bark | [1] |

| Extraction Conditions | 60°C for 24 hours | Dried Walsura robusta bark | [1] |

| Final Purity | >98% | Partially purified material | [1] |

| Purification Method | Semi-preparative HPLC | Partially purified material | [1] |

| HPLC Column | C18 (250 mm × 10 mm, 5 µm) | Partially purified material | [1] |

| HPLC Mobile Phase | Isocratic MeCN-H₂O (52:48) | Partially purified material | [1] |

| HPLC Flow Rate | 2 mL/min | Partially purified material | [1] |

| HPLC Detection | UV at 203 nm | Partially purified material | [1] |

| Final Yield from HPLC | 32 mg from 100 mg partially purified material | Partially purified material | [1] |

Experimental Protocols

This section outlines a detailed methodology for the extraction and isolation of this compound from plant material. The protocol is a synthesized procedure based on established methods for the isolation of dammarane triterpenoids.

1. Plant Material Preparation

-

Collect the desired plant material (e.g., bark of Walsura robusta).

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction

-

Place the powdered plant material in a Soxhlet apparatus or a round-bottom flask for maceration.

-

Add 95% ethanol to the plant material at a solvent-to-material ratio of 10:1 (v/w).

-

For Soxhlet extraction, reflux the mixture for 24 hours. For maceration, stir the mixture at 60°C for 24 hours.

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Solvent Partitioning

-

Suspend the crude ethanol extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

For each partitioning step, mix the aqueous suspension with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the organic layers and concentrate them under reduced pressure to obtain the respective fractions. Dammarane triterpenoids are typically found in the n-hexane and ethyl acetate fractions.

4. Chromatographic Purification

a. Column Chromatography

-

Pack a glass column with silica (B1680970) gel (70-230 mesh) as the stationary phase, using a suitable non-polar solvent like n-hexane as the slurry.

-

Dissolve the n-hexane or ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

b. Semi-preparative High-Performance Liquid Chromatography (HPLC)

-

Further purify the fractions containing the target compound using a semi-preparative HPLC system equipped with a C18 column.

-

Use an isocratic mobile phase of acetonitrile (B52724) and water (52:48) at a flow rate of 2 mL/min.

-

Monitor the elution at 203 nm using a UV detector.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

5. Structure Elucidation

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualization

Caption: Experimental workflow for the extraction and purification of this compound.

References

Application Note: Purification of Dammar-20(21)-en-3,24,25-triol using Multi-Step Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) found in various plant species, notably Walsura robusta[1][2]. Triterpenoids from this class have garnered significant scientific interest due to their diverse pharmacological activities, including potential antiviral and cytotoxic properties against certain cancer cell lines[3]. The isolation and purification of this compound in high purity are essential for accurate pharmacological evaluation and potential therapeutic development. This document provides a detailed protocol for a multi-step purification strategy centered around column chromatography, yielding high-purity this compound.

Compound Profile A summary of the key physical and chemical properties of the target compound is provided below.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 55050-69-6[2][4] |

| Molecular Formula | C₃₀H₅₂O₃[1][2] |

| Molecular Weight | 460.73 g/mol [1][2] |

| Class | Triterpenoid |

Purification Workflow The overall purification strategy involves a sequential process beginning with a crude plant extract. The process employs liquid-liquid partitioning followed by multiple column chromatography steps with different stationary and mobile phases to progressively increase the purity of the target compound.

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Initial Extraction and Partitioning

This initial step aims to remove non-polar constituents like lipids and pigments from the crude extract, thereby enriching the sample with more polar triterpenoids.

-

Solvent Evaporation: Start with the crude plant extract and evaporate the extraction solvent under reduced pressure to obtain a viscous residue.

-

Suspension: Suspend the residue in deionized water.

-

Liquid-Liquid Partitioning: Transfer the aqueous suspension to a separatory funnel and partition it with an equal volume of ethyl acetate (B1210297) or dichloromethane. Shake vigorously and allow the layers to separate.

-

Fraction Collection: Collect the aqueous phase, which is now enriched with polar triterpenoids. The organic phase containing lipids and pigments can be discarded.

-

Preparation for Chromatography: The collected aqueous phase is ready for subsequent purification steps[3].

Protocol 2: Silica Gel Column Chromatography (Normal-Phase)

This is the primary purification step, utilizing the polarity difference between compounds in the extract.

-

Column Packing: Prepare a glass column (e.g., 120 cm × 5 cm) with a slurry of silica gel (200–300 mesh) in hexane[3]. Ensure the packed bed is stable and free of cracks or air bubbles.

-

Sample Loading: Adsorb the dried aqueous extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Begin elution with a mobile phase of hexane-ethyl acetate (8:2 v/v)[3].

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate, moving towards a final ratio of 0:10 (100% ethyl acetate)[3].

-

Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC). The target compound, this compound, is expected to elute when the hexane-ethyl acetate ratio is approximately 6:4[3].

-

Pooling: Combine the fractions containing the target compound based on the TLC analysis.

| Parameter | Specification | Purity Gain (%) |

| Stationary Phase | Silica Gel 60 (200-300 mesh) | 68.2 → 89.7[3] |

| Column Dimensions | 120 cm × 5 cm[3] | |

| Eluent System | Gradient: Hexane-EtOAc (8:2 → 0:10)[3] | |

| Target Elution | Approx. 6:4 Hexane-EtOAc[3] |

Protocol 3: Reversed-Phase (RP-18) Column Chromatography

This step further purifies the pooled fractions from the silica gel column using a non-polar stationary phase.

-

Column Packing: Prepare a column (e.g., 50 cm × 3 cm) with RP-18 silica gel.

-

Sample Loading: Dissolve the semi-purified, dried residue from the previous step in a minimal amount of the initial mobile phase and load it onto the column.

-

Gradient Elution: Elute the sample using a gradient of acetonitrile-water (MeCN-H₂O), starting from a ratio of 40:60 and gradually increasing to 70:30[3].

-

Fraction Collection: Collect fractions and monitor via TLC or HPLC to identify those containing the pure compound.

| Parameter | Specification | Purity Gain (%) |

| Stationary Phase | RP-18 | 65.8 → 92.4[3] |

| Column Dimensions | 50 cm × 3 cm[3] | |

| Eluent System | Gradient: MeCN-H₂O (40:60 → 70:30)[3] |

Protocol 4: Semi-Preparative HPLC

High-Performance Liquid Chromatography is employed as the final polishing step to achieve a purity of over 98%.

-

System Preparation: Equilibrate a semi-preparative HPLC system equipped with a C18 column (e.g., 250 mm × 10 mm, 5 μm particle size)[3].

-

Mobile Phase: Prepare an isocratic mobile phase of acetonitrile-water (52:48 v/v)[3].

-

Sample Injection: Dissolve the sample from the RP-18 purification (e.g., 100 mg) in the mobile phase and inject it into the system[3].

-

Chromatographic Run: Run the separation at a flow rate of 2 mL/min[3].

-

Detection and Collection: Monitor the eluent at a UV wavelength of 203 nm and collect the peak corresponding to this compound[3].

| Parameter | Specification | Purity & Yield |

| Column | C18 (250 mm × 10 mm, 5 μm)[3] | Final Purity: >98%[3] |

| Elution Mode | Isocratic | Yield Example: 32 mg from 100 mg of input material[3] |

| Mobile Phase | MeCN-H₂O (52:48)[3] | |

| Flow Rate | 2 mL/min[3] | |

| UV Detection | 203 nm[3] |

Protocol 5: Crystallization and Storage

For applications requiring the highest purity and a stable solid form, crystallization is recommended.

-

Solubilization: Dissolve the highly purified compound (e.g., 370 mg) obtained from HPLC in a chloroform-methanol (1:1 v/v) mixture[3].

-

Crystallization: Allow for slow evaporation of the solvent at 4°C over a period of 72 hours[3]. Needle-like crystals should form.

-

Isolation: Isolate the crystals by filtration.

-

Storage: For long-term stability, the compound can be lyophilized and stored as a powder at -20°C in amber vials. This maintains over 95% purity for at least 12 months[3].

| Solvent Ratio (CHCl₃:MeOH) | Temperature (°C) | Crystal Yield (mg) | Purity (%) |

| 1:1 | 4 | 116 | 99.1[3] |

| 2:1 | 25 | 89 | 97.8[3] |

| 3:1 | -20 | 64 | 95.4[3] |

Characterization The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and analytical HPLC.

References

Application Notes & Protocols for HPLC Quantification of Dammar-20(21)-en-3,24,25-triol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) with potential therapeutic applications, including cytotoxic effects against various cancer cell lines.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, including sample preparation, chromatographic conditions, method validation, and system suitability requirements.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Sample matrix (e.g., plasma, tissue homogenate, herbal extract)

Equipment

-

HPLC system with a UV detector

-

C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Autosampler vials

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix. The protocol should be optimized based on the specific sample type.

-

Extraction:

-

Accurately weigh the homogenized sample (e.g., 1.0 g of dried plant powder).

-

Add 20 mL of 95% ethanol (B145695) and extract using sonication for 30 minutes at 60°C.[1]

-

Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the supernatants.

-

-

Solvent Evaporation:

-

Evaporate the combined ethanolic extract to dryness under reduced pressure using a rotary evaporator.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the dried extract in 50 mL of water.

-

Partition the aqueous suspension with an equal volume of ethyl acetate (B1210297) three times to remove non-polar impurities.[1]

-

Collect and combine the ethyl acetate fractions.

-

-

Final Preparation:

-

Evaporate the ethyl acetate fraction to dryness.

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL).

-

Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

-

Chromatographic Conditions

The following HPLC conditions are recommended for the quantification of this compound:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v). The addition of 0.1% formic acid can improve peak resolution.[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm[1] |

| Run Time | Approximately 15 minutes |

Preparation of Standard Solutions and Calibration Curve

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Calibration Curve:

-

Inject each working standard solution into the HPLC system.

-

Plot the peak area of this compound against the corresponding concentration to construct a calibration curve.

-

Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

-

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Precision | Repeatability (Intra-day): The relative standard deviation (%RSD) of peak areas from six replicate injections of a standard solution should be ≤ 2%. Intermediate Precision (Inter-day): The analysis should be repeated on a different day by a different analyst to assess inter-day variability. The %RSD should be ≤ 2%. |

| Accuracy | The percentage recovery should be within 98-102%. This can be assessed by spiking a blank matrix with known concentrations of the analyte and calculating the recovery. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be calculated as 3.3 × (standard deviation of the response / slope of the calibration curve).[2] |